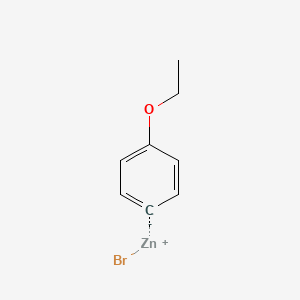
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is characterized by the presence of a cyclobutene ring substituted with chlorine and trifluoromethyl groups, making it a valuable tool in fields ranging from drug development to material synthesis.
Méthodes De Préparation
The synthesis of (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with suitable reagents under controlled conditions. One common method is the liquid-phase fluorination of 4-chlorobenzotrifluoride using anhydrous hydrogen fluoride in the presence of a catalyst at low temperatures (below 100°C) and under pressure . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclobutene ring allows for addition reactions with various reagents.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the development of new pharmaceuticals and as a tool in biochemical studies.
Medicine: It plays a role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene can be compared with other similar compounds, such as:
4-Chlorobenzotrifluoride: Similar in structure but lacks the cyclobutene ring, making it less versatile in certain applications.
1-Chloro-4-(trifluoromethyl)benzene: Another related compound with different reactivity and applications.
The uniqueness of this compound lies in its cyclobutene ring, which provides additional reactivity and versatility compared to its analogs .
Propriétés
IUPAC Name |
(4-chloro-3,3,4-trifluorocyclobuten-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLLSFRTUPDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

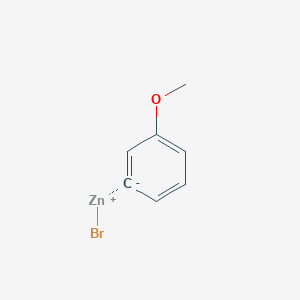




![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)

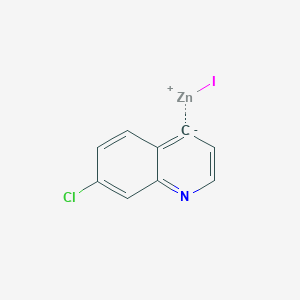
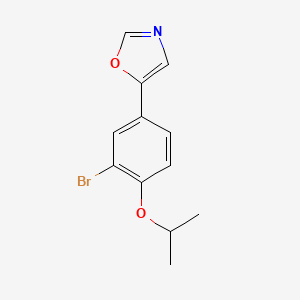
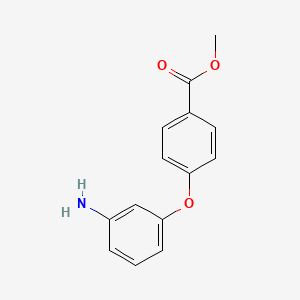

![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)
